

Pharmacological profile of Prosidol as a synthetic opioid

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Compound of Interest		
Compound Name:	Prosidol	
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Pharmacological Profile of Prosidol: A Technical Guide

Introduction

Prosidol (Propionylphenylethoxyethylpiperidine) is a synthetic opioid analgesic developed in Russia in the 1990s as an analogue of prodine and related to pethidine.[1] It is utilized primarily for the management of moderate to severe pain, including chronic pain associated with oncology.[1] **Prosidol** is classified as a narcotic analgesic and is an agonist predominantly at the mu (μ) opioid receptors.[2][3] This technical guide provides a comprehensive overview of the pharmacological profile of **Prosidol**, intended for researchers, scientists, and professionals in drug development. While extensive clinical use is documented in some regions, detailed preclinical quantitative data on receptor binding and functional potency are not widely available in peer-reviewed literature. This guide consolidates the available information and presents standardized methodologies for its characterization.

General Physicochemical and Pharmacological Properties

- Chemical Name: [1-(2-ethoxyethyl)-4-phenylpiperidin-4-yl] propanoate[1]
- Molecular Formula: C18H27NO3[1]



Molecular Weight: 305.42 g/mol [1]

Pharmacological Class: Opioid Analgesic[2]

Mechanism of Action: Primarily a μ-opioid receptor agonist.[1][2][3]

Receptor Binding Profile

Prosidol's primary mechanism of action is through its agonist activity at μ -opioid receptors in the central nervous system.[1][2] Specific quantitative binding affinities (Ki values) for **Prosidol** at the mu (μ), delta (δ), and kappa (κ) opioid receptors are not readily available in publicdomain scientific literature. For a complete pharmacological profile, these values would be determined using competitive radioligand binding assays.

Table 1: Opioid Receptor Binding Affinity (Illustrative) Note: The following table is illustrative as specific data for **Prosidol** is not available. Values are typically presented as the mean inhibitor concentration (Ki) ± SEM.

Compound	μ-Opioid Receptor (Ki, nM)	δ-Opioid Receptor (Ki, nM)	к-Opioid Receptor (Ki, nM)
Prosidol	Data not available	Data not available	Data not available
Morphine (Example)	1.0 ± 0.1	200 ± 25	30 ± 4
Fentanyl (Example)	0.38 ± 0.04	18 ± 2	1600 ± 150

In Vitro Functional Activity

The agonist activity of **Prosidol** at the μ -opioid receptor leads to the inhibition of adenylyl cyclase and modulation of ion channels through the activation of G-proteins (Gai/Gao).[4] The potency (EC₅₀) and efficacy (E_{max}) of this functional activity are critical parameters. While **Prosidol** is confirmed as a μ -agonist, specific EC₅₀ values from functional assays such as the [35S]GTPyS binding assay have not been publicly reported.

Table 2: In Vitro Functional Potency and Efficacy (Illustrative) Note: This table illustrates how data from a [35S]GTPyS binding assay would be presented. Efficacy is often expressed relative to a standard full agonist like DAMGO.



Compound	Receptor	Potency (EC50, nM)	Efficacy (E _{max} , % of DAMGO)
Prosidol	μ-Opioid	Data not available	Data not available
DAMGO (Example)	μ-Opioid	50 ± 5	100%
Morphine (Example)	μ-Opioid	70 ± 8	85%
Buprenorphine (Example)	μ-Opioid	2 ± 0.3	50% (Partial Agonist)

In Vivo Pharmacological Profile

Prosidol exhibits significant analgesic effects. Clinical data indicates its analgesic duration is approximately 4-6 hours.[2][3] Its analgesic properties have been described as being comparable to tramadol.[1] Quantitative data on its analgesic potency (e.g., ED₅₀ values) from preclinical animal models, such as the hot-plate or tail-flick tests, are not available in the reviewed literature.

Table 3: In Vivo Analgesic Potency in Rodent Models (Illustrative) Note: This table demonstrates the typical presentation of in vivo analgesic data.

Compound	Test Model	Route of Administration	Potency (ED50, mg/kg)
Prosidol	Data not available	Data not available	Data not available
Morphine (Example)	Mouse Hot-Plate	Subcutaneous (s.c.)	5.0 ± 0.5
Morphine (Example)	Rat Tail-Flick	Subcutaneous (s.c.)	2.5 ± 0.3

Pharmacokinetics (ADME)

Available data from Russian pharmaceutical sources provide the following pharmacokinetic profile for **Prosidol**.[2][3][5][6]

Table 4: Summary of **Prosidol** Pharmacokinetic Parameters



Parameter	Value	Source
Absorption	Well absorbed via various routes.	[3][5][6]
Plasma Protein Binding	40%	[2][3][5]
Metabolism	Hepatic; metabolized to inactive glucuronidated metabolites.	[2][3][5]
Elimination	Primarily renal, as both metabolites and unchanged drug.	[2][3][5]
Analgesic Duration	4 - 6 hours	[2][3]

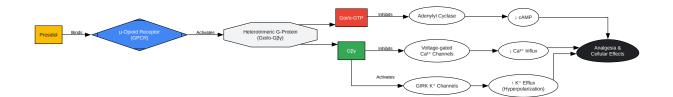
Side Effect Profile

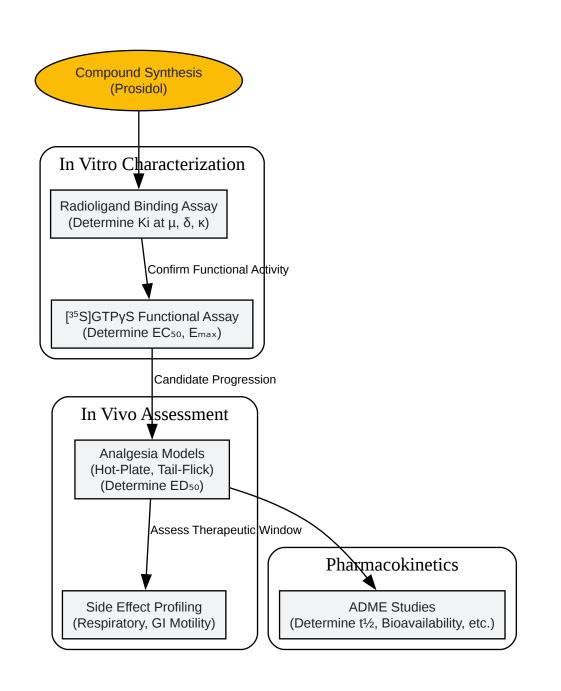
As a μ -opioid receptor agonist, **Prosidol** shares a side effect profile common to other opioids. These effects include nausea, vomiting, dizziness, headache, dry mouth, and hypotension.[7] A notable characteristic mentioned in prescribing information is that its respiratory depressant effect is significantly weaker than that of morphine.[2][3] Long-term use can lead to the development of tolerance and dependence.[3]

Signaling Pathways and Experimental Workflows Signaling Pathway

The binding of **Prosidol** to the μ -opioid receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade. This primarily involves the activation of the inhibitory G-protein, $G\alpha i/o$.









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